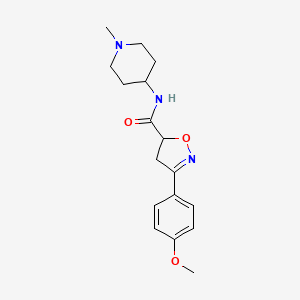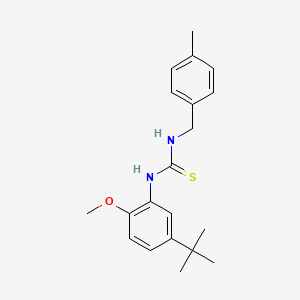
4-(propoxycarbonyl)phenyl 4-bromobenzoate
Übersicht
Beschreibung
4-(propoxycarbonyl)phenyl 4-bromobenzoate, also known as PCPBB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of benzoic acid and is primarily used as a building block in the synthesis of other organic compounds. In
Wirkmechanismus
The mechanism of action of 4-(propoxycarbonyl)phenyl 4-bromobenzoate is not well understood. However, studies have suggested that it may act as a DNA intercalator, which can lead to inhibition of DNA replication and transcription. This compound may also interfere with the function of enzymes involved in cellular metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been studied for its potential antitumor properties, with some studies showing that it can induce apoptosis in cancer cells. However, the specific biochemical and physiological effects of this compound are still being investigated.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(propoxycarbonyl)phenyl 4-bromobenzoate in lab experiments is its relatively simple synthesis method. Additionally, its potential applications in the synthesis of other organic compounds make it a useful building block for researchers in various fields. However, one limitation of using this compound is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving 4-(propoxycarbonyl)phenyl 4-bromobenzoate. One area of interest is its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, further studies are needed to fully understand its mechanism of action and the specific biochemical and physiological effects it has on cells. This compound may also have potential applications in drug discovery, particularly in the development of antimicrobial and antitumor agents.
Wissenschaftliche Forschungsanwendungen
4-(propoxycarbonyl)phenyl 4-bromobenzoate has several potential applications in scientific research. It has been used as a building block in the synthesis of various organic compounds, including pharmaceutical drugs and agrochemicals. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, this compound has been investigated for its antimicrobial and antitumor properties.
Eigenschaften
IUPAC Name |
propyl 4-(4-bromobenzoyl)oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO4/c1-2-11-21-16(19)12-5-9-15(10-6-12)22-17(20)13-3-7-14(18)8-4-13/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEKEFOYQXVNQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4769006.png)
![5-[4-(dibutylamino)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4769012.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(3-thienylmethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B4769019.png)
![2-(2-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4769026.png)
![2-[(4-chlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4769032.png)

![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4769045.png)
![methyl 1-(4-methoxybenzyl)-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4769053.png)
![N-[3-(1-azepanyl)propyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4769088.png)
![methyl 2-{[(8-hydroxy-2-imino-2H-chromen-3-yl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4769093.png)
![N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B4769096.png)
![2-[4-(benzyloxy)-3-methoxybenzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4769111.png)
![1-(3-ethoxyphenyl)-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4769112.png)

